Leucomycin V

Description

This compound has been reported in Streptomyces kitasatoensis and Streptomyces hygroscopicus with data available.

Structure

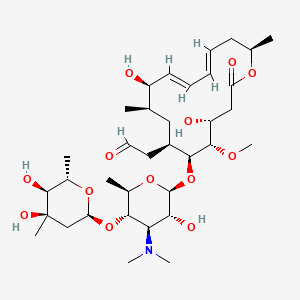

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJOGTQLTFNMQG-KJHBSLKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043929 | |

| Record name | Leucomycin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22875-15-6, 39405-35-1 | |

| Record name | Leucomycin V | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22875-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Turimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039405351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomycin V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022875156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomycin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCOMYCIN V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW9SY2S5WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Leucomycin V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation history of Leucomycin V, a member of the leucomycin complex of macrolide antibiotics. The document details the initial discovery of the leucomycin-producing organism, the early methods of isolation and separation of the complex's components, and the eventual characterization of this compound. Modern analytical techniques are also discussed for context and comparison. This guide is intended for researchers, scientists, and drug development professionals with an interest in the history of antibiotic discovery and natural product chemistry.

Discovery of the Leucomycin Complex

The journey to the isolation of this compound began with the discovery of the leucomycin antibiotic complex in 1953 by a team of Japanese scientists, T. Hata, Y. Sano, and N. Ohki, at the Kitasato Institute. Their research, published in The Journal of Antibiotics, described a new antibiotic substance produced by a strain of Streptomyces isolated from a soil sample collected in Tokyo. This strain was later identified as Streptomyces kitasatoensis. The crude antibiotic substance, which they named leucomycin, demonstrated significant activity against Gram-positive bacteria.

Initial studies revealed that leucomycin was not a single compound but a complex of closely related macrolide antibiotics. Early work using paper chromatography showed that the complex could be separated into at least six biologically active components, which were initially grouped into fractions A and B.

Early Isolation and Separation of Leucomycin Components

The primary challenge following the initial discovery was the separation of the leucomycin complex into its individual components. The early methods employed were a combination of solvent extraction, precipitation, and column chromatography.

Initial Extraction from Fermentation Broth

The fermentation broth of Streptomyces kitasatoensis was the starting material for the isolation of the leucomycin complex. The general procedure involved:

-

Filtration: The mycelium was removed from the fermentation broth by filtration, often with the aid of a filter agent like diatomaceous earth.

-

Solvent Extraction: The filtrate was then extracted with a water-immiscible organic solvent, such as ethyl acetate or butyl acetate, at a neutral or slightly alkaline pH. The leucomycin components, being basic in nature, would partition into the organic phase.

-

Acidic Extraction: The organic extract was then treated with an acidic aqueous solution to transfer the leucomycin components into the aqueous phase as their acid salts.

-

Precipitation: The pH of the acidic aqueous solution was then raised, causing the crude leucomycin complex to precipitate out of the solution.

Separation of the Leucomycin Complex

The separation of the crude leucomycin complex into its individual components was a significant undertaking. One of the earliest successful methods for the preparative separation of the leucomycin components was described in a 1959 paper in The Journal of Antibiotics. This method utilized column chromatography with an Amberlite IRC-50 carboxylic acid resin.

The separation relied on the differential binding affinities of the various leucomycin components to the ion-exchange resin and their differential solubilities in the elution solvent system. By carefully controlling the pH and the composition of the elution buffer (a mixture of sodium citrate and ethanol), the researchers were able to achieve a good separation of the complex into its constituent parts.

Identification and Characterization of this compound

While the initial work in the 1950s focused on separating the leucomycin complex into broader groups, the detailed characterization of the individual components, including this compound, occurred in the following years. The work of Satoshi Ōmura and his colleagues at the Kitasato Institute was pivotal in elucidating the structures of the various leucomycin components.

It is in the context of this broader effort to characterize all the components of the leucomycin complex that this compound was identified. While a singular "discovery" paper for this compound is not readily apparent, its characterization was part of the systematic work on the leucomycin family in the 1960s. The structures of several leucomycin components (A4, A5, A6, A7, A8, and A9) were reported by Ōmura and his team in a 1968 publication in The Journal of Antibiotics. The naming convention of the leucomycin components evolved as more were isolated and characterized, with "V" being one of the designations assigned to a specific component.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₉NO₁₃ | [1] |

| Molecular Weight | 701.8 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 125-128 °C | |

| Specific Rotation | [α]D²⁵ -65° (c=1, CHCl₃) |

Table 2: Early Chromatographic Separation of Leucomycin Complex

| Chromatographic System | Elution Order | Reference |

| Amberlite IRC-50 (H⁺ form) column | Leucomycin B components followed by Leucomycin A components | |

| Paper Chromatography (n-butyl acetate saturated with phosphate buffer pH 6.0) | Separation of A and B groups | |

| Paper Chromatography (phosphate buffer pH 8.0 saturated with n-butyl acetate) | Separation of individual components within A and B groups |

Experimental Protocols

Historical Protocol for the Isolation and Separation of the Leucomycin Complex (circa 1959)

This protocol is a generalized representation based on the methods described in the early literature for the separation of the leucomycin complex.

1. Fermentation and Extraction: a. Cultivate Streptomyces kitasatoensis in a suitable fermentation medium. b. After an appropriate incubation period, filter the fermentation broth to remove the mycelium. c. Adjust the pH of the filtrate to 8.0 and extract with butyl acetate. d. Extract the butyl acetate layer with an aqueous solution of dilute sulfuric acid to transfer the leucomycins to the aqueous phase. e. Adjust the pH of the aqueous extract to 8.0 to precipitate the crude leucomycin complex. f. Collect the precipitate by filtration and dry.

2. Column Chromatography on Amberlite IRC-50: a. Prepare a column of Amberlite IRC-50 resin in its hydrogen form. b. Dissolve the crude leucomycin complex in a minimal amount of a suitable solvent and apply it to the top of the column. c. Elute the column with a gradient of increasing pH using a sodium citrate buffer mixed with ethanol. d. Collect fractions and monitor the composition of each fraction by paper chromatography. e. Combine fractions containing the same leucomycin component and evaporate the solvent to obtain the purified component.

Modern Protocol for the Separation and Identification of Leucomycin Components

Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), provide much higher resolution and sensitivity for the separation and identification of leucomycin components.

1. Sample Preparation: a. Dissolve a sample of the leucomycin complex in a suitable solvent, such as methanol or acetonitrile. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC-MS Analysis: a. Use a reversed-phase HPLC column (e.g., C18). b. Employ a gradient elution program with a mobile phase consisting of water with a small amount of formic acid (for better ionization in MS) and acetonitrile. c. The gradient will typically start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the more hydrophobic components. d. The eluent from the HPLC is directly introduced into the mass spectrometer. e. The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions of the leucomycin components. f. The individual leucomycin components, including this compound, are identified based on their retention time and their accurate mass-to-charge ratio.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It specifically targets the 50S subunit of the bacterial ribosome.

The binding of this compound to the 50S ribosomal subunit physically blocks the nascent polypeptide exit tunnel. This obstruction prevents the growing polypeptide chain from elongating beyond a few amino acids, leading to the premature dissociation of the peptidyl-tRNA from the ribosome. The overall effect is the cessation of protein synthesis, which is bacteriostatic and, at higher concentrations, can be bactericidal.

Visualizations

References

An In-depth Technical Guide to Leucomycin Production in Streptomyces kitasatoensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of leucomycin production by the filamentous bacterium Streptomyces kitasatoensis. Leucomycin, also known as kitasamycin, is a complex of macrolide antibiotics with significant activity against Gram-positive bacteria. This document delves into the genetic basis of leucomycin biosynthesis, the intricate regulatory networks that govern its production, and the key experimental methodologies employed in its study and optimization.

Leucomycin Biosynthesis Pathway

The biosynthesis of the leucomycin aglycone proceeds via a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster for leucomycin in Streptomyces kitasatoensis, designated as BGC0002452 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, spans approximately 96.8 kb and contains 51 putative genes[1]. While a complete functional annotation of all genes is not yet publicly available, the cluster contains genes encoding for the core PKS machinery, enzymes for the biosynthesis of deoxysugars, tailoring enzymes (e.g., glycosyltransferases, acyltransferases), regulatory proteins, and transport-related proteins.

The polyketide backbone is assembled from extender units derived from primary metabolism, such as methylmalonyl-CoA and ethylmalonyl-CoA. The specific composition of the leucomycin complex, which consists of multiple components (e.g., leucomycin A1, A3, A4, A5), is determined by the starter and extender units incorporated by the PKS and the subsequent post-PKS modifications, including the acylation of the mycaminose sugar.

Genetic Regulation of Leucomycin Production

The production of leucomycin is tightly controlled by a complex regulatory network that integrates nutritional signals and cellular developmental cues. This network involves both cluster-situated regulators (CSRs) and global regulators.

2.1. Cluster-Situated Regulators:

The leucomycin biosynthetic gene cluster contains genes predicted to encode for transcriptional regulators. For instance, the protein BBM96665.1, found within BGC0002452, is a putative DNA-binding transcriptional regulator of the IscR family[2]. Such regulators often act as pathway-specific activators or repressors, directly controlling the expression of the biosynthetic genes in response to specific stimuli. While the precise function of this and other putative regulators in the leucomycin cluster awaits experimental validation, they are prime targets for genetic engineering to enhance production.

2.2. Global Regulatory Influences:

Global regulators in Streptomyces respond to broader physiological and environmental signals, such as nutrient limitation and cell density, and coordinate the expression of multiple secondary metabolite gene clusters. Key families of global regulators relevant to antibiotic production include:

-

SARPs (Streptomyces Antibiotic Regulatory Proteins): These are often pathway-specific activators that directly bind to the promoter regions of biosynthetic genes[3][4][5].

-

LAL (Large ATP-binding regulators of the LuxR family) Regulators: This family of regulators is also commonly involved in the positive regulation of antibiotic biosynthesis[6].

-

TetR Family Regulators: These often act as repressors that are de-repressed by the binding of a specific ligand, which can be an intermediate of the biosynthetic pathway or a signaling molecule.

2.3. Signaling Pathways: A Hypothetical Model for Leucomycin Regulation

Many Streptomyces species utilize small diffusible signaling molecules, such as γ-butyrolactones (GBLs) and butenolides, to coordinate antibiotic production in a population-density-dependent manner, a phenomenon known as quorum sensing. While a specific signaling molecule for leucomycin production in S. kitasatoensis has not been definitively identified, the widespread presence of butenolide signaling systems in Streptomyces suggests a plausible regulatory mechanism.

A hypothetical butenolide-mediated signaling pathway for leucomycin production is depicted below. In this model, a butenolide synthase produces a signaling molecule that, upon reaching a critical concentration, binds to a specific receptor protein. This binding event alleviates the repression of a cascade of regulatory genes, ultimately leading to the activation of the leucomycin biosynthetic gene cluster.

Quantitative Data on Leucomycin Production

The yield and composition of the leucomycin complex can be significantly influenced by fermentation conditions, particularly the availability of precursors. The following tables summarize quantitative data from studies on precursor feeding and fermentation optimization.

Table 1: Effect of Precursor Feeding on Leucomycin Production

| Precursor Added | Concentration | Fold Increase in Total Leucomycin Titer | Change in Leucomycin Complex Composition | Reference |

| L-Valine | Not specified | 2 | Directed biosynthesis towards A4/A5 components (butyryl side chain) | [2][7] |

| L-Leucine | Not specified | 4 | Directed biosynthesis towards A1/A3 components (isovaleryl side chain) | [2][7] |

Table 2: Fermentation Optimization for Related Antibiotics (Lincomycin)

| Strain | Optimization Strategy | Key Optimized Parameters | Improvement in Titer | Reference |

| S. lincolnensis | Medium optimization (Response Surface Methodology) | Starch, glucose, soybean meal, corn flour paste, KH2PO4 | 12% increase | (Not explicitly cited) |

| S. lincolnensis | Fed-batch fermentation with precursor feeding | Feedback control of dextrin | Up to 812 mg/L | (Not explicitly cited) |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of leucomycin production.

4.1. Fermentation of S. kitasatoensis for Leucomycin Production

This protocol is a general guideline and may require optimization for specific strains and fermentation equipment.

-

Inoculum Preparation:

-

Prepare a seed culture medium (e.g., maltodextrin 20g/L, glucose 10g/L, soybean powder 20g/L, yeast powder 5g/L, yeast extract 1g/L, sodium chloride 2g/L, pH 7.0)[8].

-

Inoculate the seed medium with a spore suspension or a vegetative mycelial culture of S. kitasatoensis.

-

Incubate at 28-30°C for 48-72 hours on a rotary shaker (200-250 rpm).

-

-

Production Fermentation:

-

Prepare the production medium (e.g., maltodextrin 50g/L, maltose 25g/L, glucose 10g/L, glycerol 20g/L, soybean powder 25g/L, yeast powder 10g/L, sodium chloride 2g/L, calcium carbonate 1g/L, pH 7.0)[8].

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Ferment at 28-30°C for 7-10 days. Maintain aeration and agitation to ensure sufficient dissolved oxygen levels. The pH is typically controlled between 6.0 and 7.5.

-

4.2. Extraction and Purification of Leucomycin

This is a general procedure for the recovery of macrolide antibiotics from fermentation broth.

-

Broth Separation:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration. The leucomycin is typically present in both the supernatant and the mycelium.

-

-

Solvent Extraction:

-

Adjust the pH of the supernatant to alkaline (pH 8.0-9.0).

-

Extract the leucomycin with a water-immiscible organic solvent such as ethyl acetate or n-butanol.

-

Extract the mycelial cake with the same solvent.

-

Combine the organic extracts.

-

-

Purification:

-

Concentrate the organic extract under vacuum.

-

The crude leucomycin can be further purified by silica gel chromatography or by using macroporous adsorbent resins[9].

-

Elute the leucomycin from the column using a suitable solvent system (e.g., a gradient of methanol in chloroform).

-

The purified leucomycin can be crystallized from a suitable solvent.

-

4.3. HPLC Analysis of Leucomycin

This method can be used for the quantification of leucomycin and its components.

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in a phosphate buffer (pH can be optimized, e.g., pH 2.5-7.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 232 nm or CAD.

-

Quantification: Use external standards of purified leucomycin components for calibration.

4.4. Gene Knockout in S. kitasatoensis using CRISPR/Cas9

This protocol provides a general workflow for gene deletion in Streptomyces.

-

Design of gRNA and Repair Template:

-

Design a specific guide RNA (gRNA) to target the gene of interest.

-

Design a repair template consisting of the upstream and downstream flanking regions of the target gene.

-

-

Construction of the CRISPR/Cas9 Plasmid:

-

Clone the gRNA and the repair template into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2).

-

-

Conjugation:

-

Transform the constructed plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and S. kitasatoensis on a suitable medium (e.g., SFM agar).

-

-

Selection and Verification:

-

Select for S. kitasatoensis exconjugants on a medium containing appropriate antibiotics (e.g., nalidixic acid to counter-select E. coli and apramycin to select for the plasmid).

-

Screen the exconjugants by PCR to identify potential double-crossover mutants where the gene has been deleted.

-

Confirm the gene deletion by Sanger sequencing.

-

Conclusion

The production of leucomycin by Streptomyces kitasatoensis is a complex process involving a large biosynthetic gene cluster and a hierarchical regulatory network. This guide has provided an in-depth overview of the current understanding of these processes and has detailed key experimental protocols for the study and optimization of leucomycin production. Further research into the functional characterization of the leucomycin biosynthetic gene cluster and the elucidation of its specific regulatory pathways will undoubtedly pave the way for the rational design of hyper-producing strains and the generation of novel leucomycin derivatives with improved therapeutic properties.

References

- 1. BGC0002452 [mibig.secondarymetabolites.org]

- 2. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]

- 3. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105671102A - Method of preparing ascomycin through fermentation - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Leucomycin V: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin V is a member of the leucomycin complex, a group of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] As a 16-membered macrolide, this compound exhibits potent activity against a broad spectrum of Gram-positive bacteria.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound possesses a complex macrocyclic lactone ring structure, characteristic of macrolide antibiotics. Its chemical identity and properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde[1] |

| Molecular Formula | C₃₅H₅₉NO₁₃[1] |

| CAS Number | 22875-15-6[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 701.84 g/mol [1] |

| Appearance | White to off-white crystalline powder or solid[3][4] |

| Melting Point | While a specific melting point for this compound is not readily available, the related compound Leucomycin A5 has a melting point of approximately 120 °C (with decomposition).[3] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. Limited solubility in water.[5][6] |

Biological Activity and Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7] This is achieved through its binding to the 50S subunit of the bacterial ribosome, which ultimately interferes with the translocation step of polypeptide chain elongation.[8]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the general mechanism of action for macrolide antibiotics, including this compound, in the context of bacterial protein synthesis.

Caption: Inhibition of bacterial protein synthesis by this compound.

Beyond its direct antibacterial action, macrolides can also modulate host inflammatory responses by interfering with signaling pathways such as the NF-κB and MAPK pathways.[9]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces kitasatoensis

This protocol is a composite of established methods for the isolation of leucomycin.[10][11][12]

1. Fermentation: a. Prepare a seed culture of Streptomyces kitasatoensis in a suitable medium (e.g., soybean meal-based medium) and incubate at 28°C for 48 hours with shaking. b. Inoculate a production medium with the seed culture and incubate at 28°C for 96 hours with shaking to allow for the production of the leucomycin complex.

2. Extraction: a. Separate the bacterial biomass from the culture broth by filtration or centrifugation. b. Extract the culture filtrate with an equal volume of ethyl acetate twice. c. Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). b. Perform column chromatography using silica gel as the stationary phase. c. Elute the column with a gradient of solvents, such as chloroform-methanol, starting with a low polarity mixture and gradually increasing the polarity. d. Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). e. Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Antimicrobial Susceptibility Testing

1. Agar Disk Diffusion Method (Kirby-Bauer Test): [13][14][15] a. Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard). b. Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate. c. Aseptically place a paper disk impregnated with a known concentration of this compound onto the agar surface. d. Incubate the plate at 37°C for 18-24 hours. e. Measure the diameter of the zone of inhibition (in mm) around the disk. The size of the zone is indicative of the bacterium's susceptibility.

2. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC): [16][17][18][19] a. Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using Mueller-Hinton broth. b. Add a standardized bacterial inoculum to each well. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). d. Incubate the plate at 37°C for 18-24 hours. e. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Logical Flow for Antimicrobial Susceptibility Testing

Caption: Logical flow of antimicrobial susceptibility testing for this compound.

Conclusion

This technical guide has summarized the key chemical and biological properties of this compound. The provided data and experimental protocols offer a foundation for further research and development of this potent macrolide antibiotic. The detailed methodologies and visual representations of workflows and mechanisms are intended to facilitate a deeper understanding and practical application of this knowledge in a laboratory setting.

References

- 1. This compound | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 18361-45-0・Leucomycin A5・125-06301[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

- 11. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. asm.org [asm.org]

- 15. microbenotes.com [microbenotes.com]

- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. m.youtube.com [m.youtube.com]

- 19. cgspace.cgiar.org [cgspace.cgiar.org]

Leucomycin V: A Technical Deep Dive into its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin V is a member of the 16-membered ring macrolide class of antibiotics, produced by Streptomyces kitasatoensis.[1][2] Like other macrolides, its antibacterial activity stems from the targeted inhibition of bacterial protein synthesis.[3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, including its interaction with the bacterial ribosome, the resulting effects on translation, and the mechanisms by which bacteria develop resistance. This document also outlines key experimental protocols used to investigate these interactions and presents quantitative data for structurally related compounds to provide a framework for understanding the binding and inhibitory potential of this compound.

Core Mechanism of Antibacterial Action

The primary antibacterial effect of this compound is achieved through its high-affinity binding to the 50S subunit of the bacterial ribosome.[4] This interaction occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[5] By binding to this critical site, this compound physically obstructs the path of the elongating polypeptide, leading to a halt in protein synthesis.[5]

A key aspect of the inhibitory action of macrolides, including this compound, is the stimulation of peptidyl-tRNA dissociation from the ribosome.[6] This premature release of the incomplete polypeptide chain effectively terminates protein synthesis. The inhibitory effect of macrolides can be context-dependent, with the specific amino acid sequence of the nascent peptide influencing the degree of inhibition.

Figure 1: Mechanism of protein synthesis inhibition by this compound.

Quantitative Data on Macrolide-Ribosome Interactions

| Macrolide | Parameter | Value | Organism/System |

| Josamycin | Dissociation Constant (Kd) | 5.5 nM | Escherichia coli ribosomes |

| Tylosin | Inhibitory Constant (Ki) | 3 µM | Escherichia coli cell-free system |

| Erythromycin | Dissociation Constant (Kd) | 11 nM | Escherichia coli ribosomes |

| Josamycin | IC50 (Protein Synthesis) | 12.3 µM | Bovine mitochondrial translation system |

This table summarizes data for macrolides structurally related to this compound to provide a comparative context.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial mechanism of macrolide antibiotics like this compound.

Ribosome Binding Assay

This assay quantifies the binding affinity of a ligand (e.g., this compound) to its target (the ribosome).

a) Filter Binding Assay

This method relies on the separation of ribosome-ligand complexes from the free ligand by filtration.

Methodology:

-

Preparation of Ribosomes: Isolate 70S ribosomes from the target bacterial strain (e.g., E. coli or Staphylococcus aureus) through differential centrifugation. Determine the ribosome concentration by measuring absorbance at 260 nm.

-

Radiolabeling of Ligand: Use a radiolabeled form of the macrolide (e.g., [14C]-erythromycin as a competitor for this compound).

-

Binding Reaction:

-

Incubate a fixed concentration of ribosomes with varying concentrations of the unlabeled competitor (this compound) in a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT) for a defined period to allow binding to reach equilibrium.

-

Add a constant, low concentration of the radiolabeled macrolide.

-

-

Filtration: Rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosomes and any bound ligand will be retained on the filter, while the unbound ligand will pass through.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound radiolabeled ligand as a function of the concentration of the unlabeled competitor. This allows for the calculation of the Ki for the competitor.

b) Fluorescence Polarization Assay

This technique measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to the ribosome.

Methodology:

-

Fluorescent Labeling: Chemically conjugate a fluorophore to a macrolide that binds to the same site as this compound.

-

Binding Reaction:

-

In a microplate, combine a fixed concentration of the fluorescently labeled macrolide and ribosomes.

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

-

Measurement: Measure the fluorescence polarization of each sample using a suitable plate reader. The binding of the large ribosome to the small fluorescent ligand causes a slower rotation and thus an increase in polarization.

-

Data Analysis: The displacement of the fluorescent ligand by the unlabeled competitor results in a decrease in fluorescence polarization. The IC50 can be determined from the resulting dose-response curve, from which the Ki can be calculated.

Figure 2: Experimental workflow for a ribosome binding assay.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of an antibiotic on the synthesis of a reporter protein in a cell-free system.

Methodology:

-

Prepare Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for transcription and translation.

-

Reaction Mixture: Set up reaction mixtures containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including one radiolabeled amino acid, such as [35S]-methionine), and an energy source (ATP, GTP).

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

-

Quantification of Protein Synthesis:

-

For radiolabeled proteins, precipitate the proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity.

-

For reporter enzymes like luciferase, add the appropriate substrate and measure the enzymatic activity (e.g., luminescence).[8]

-

-

Data Analysis: Plot the level of protein synthesis as a function of the this compound concentration to determine the IC50 value.[8]

Toeprinting (Primer Extension Inhibition) Assay

This high-resolution technique maps the precise location of a stalled ribosome on an mRNA transcript.[9]

Methodology:

-

Prepare Components:

-

Synthesize an mRNA transcript of interest in vitro.

-

Design a DNA primer that is complementary to a region downstream of the expected ribosome stalling site and label it (e.g., with a fluorescent dye or radioisotope).

-

-

Form Translation Complexes: Incubate the mRNA with ribosomes, initiator tRNA (tRNAfMet), and other translation factors in the presence or absence of this compound.

-

Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a cDNA copy of the mRNA, starting from the primer.

-

Analysis of cDNA Products: When the reverse transcriptase encounters a stalled ribosome, it will be blocked, resulting in a truncated cDNA product (a "toeprint").[9] Analyze the length of the cDNA products on a denaturing polyacrylamide gel.

-

Interpretation: The appearance of a specific truncated cDNA band in the presence of this compound indicates the precise location of drug-induced ribosome stalling.

Mechanisms of Resistance to this compound

Bacterial resistance to 16-membered macrolides like this compound primarily arises from two mechanisms: modification of the drug target and active efflux of the drug.[3]

1. Target Site Modification:

-

23S rRNA Methylation: The most common mechanism of macrolide resistance is the methylation of an adenine residue (A2058 in E. coli) in domain V of the 23S rRNA.[3] This methylation is catalyzed by Erm (erythromycin ribosome methylation) methyltransferases, which reduces the binding affinity of macrolides to the ribosome.[3]

-

Ribosomal Protein Mutations: Mutations in the genes encoding ribosomal proteins L4 and L22, which are located near the macrolide binding site in the NPET, can also confer resistance by altering the conformation of the tunnel and sterically hindering drug binding.[3]

2. Active Efflux:

-

Bacteria can acquire genes that encode for efflux pumps, which are membrane proteins that actively transport macrolides out of the cell, thereby reducing the intracellular concentration of the drug below the level required for effective ribosome inhibition.[3] The mef (macrolide efflux) genes are a well-characterized example of such efflux systems.

Figure 3: Logical relationship of macrolide resistance mechanisms.

Conclusion

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit and inhibiting protein synthesis through steric hindrance within the nascent peptide exit tunnel and by promoting the premature dissociation of peptidyl-tRNA. While specific quantitative binding and inhibition data for this compound are not extensively documented, analysis of structurally related 16-membered macrolides provides a strong indication of its mechanism and potency. The emergence of resistance, primarily through target site modification and active efflux, underscores the ongoing need for the development of novel antibiotics and strategies to combat these resistance mechanisms. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other macrolide antibiotics, facilitating the development of the next generation of antibacterial agents.

References

- 1. This compound | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A comparison of the inhibition of translation and 50S ribosomal subunit formation in Staphylococcus aureus cells by nine different macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electronic and lipophilic interactions of macrolides (leucomycin derivatives) with ribosomal receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific inhibition of 50S ribosomal subunit formation in Staphylococcus aureus cells by 16-membered macrolide, lincosamide, and streptogramin B antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Leucomycins and Analogues on Binding [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of binding of macrolides, lincosamides, and synergimycins to ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Leucomycin V

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin V, a member of the 16-membered macrolide antibiotic complex, is a secondary metabolite produced by the bacterium Streptomyces kitasatoensis. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, from the primary metabolic precursors to the final active compound. The biosynthesis involves a modular Type I polyketide synthase (PKS) for the construction of the macrolactone ring, followed by a series of post-PKS modifications including glycosylation and acylation. This document details the enzymatic machinery, the genetic organization of the biosynthetic gene cluster, and the influence of precursor molecules on the production of various leucomycin analogs. Furthermore, it provides detailed experimental protocols for the study of this pathway and quantitative data on leucomycin production.

Introduction

Leucomycins, also known as kitasamycins, are a group of closely related macrolide antibiotics with a 16-membered lactone ring. They exhibit a broad spectrum of activity against Gram-positive bacteria. This compound is one of the major components of this complex and is distinguished by the acylation pattern of its sugar moieties. The biosynthesis of such complex natural products is a highly regulated and intricate process, involving a cascade of enzymatic reactions. Understanding this pathway is crucial for the rational design of novel leucomycin derivatives with improved pharmacological properties through metabolic engineering and synthetic biology approaches.

The core of this compound biosynthesis lies in the assembly of a polyketide chain by a Type I polyketide synthase (PKS). This large, multi-enzyme complex functions as an assembly line, sequentially adding and modifying two-carbon units derived from short-chain acyl-CoA precursors. Following the formation and cyclization of the macrolactone ring, a series of post-PKS tailoring steps, including the attachment of sugar molecules and their subsequent acylation, lead to the final this compound structure.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Precursor Supply: The provision of starter and extender units for the polyketide synthase.

-

Polyketide Chain Synthesis: The assembly of the macrolactone ring by the Type I PKS.

-

Post-PKS Modifications: The tailoring of the macrolactone core to yield the final this compound molecule.

Precursor Supply

The biosynthesis of the leucomycin aglycone is dependent on the intracellular pool of short-chain acyl-CoA thioesters, which serve as the building blocks for the polyketide chain. The primary extender unit is malonyl-CoA, derived from the carboxylation of acetyl-CoA. Other extender units, such as methylmalonyl-CoA and ethylmalonyl-CoA, are also incorporated.

The composition of the final leucomycin complex is significantly influenced by the availability of specific precursors. For instance, the addition of L-leucine to the fermentation medium of S. kitasatoensis directs the biosynthesis towards leucomycin A1 and A3, which have an isovaleryl side chain, and can increase the total kitasamycin titer fourfold.[1][2] Similarly, L-valine supplementation leads to the preferential production of leucomycin A4 and A5, which possess a butyryl side chain, doubling the total titer.[1][2] The addition of precursors like sodium acetate and ethyl acetate has also been shown to enhance kitasamycin production.

Polyketide Chain Synthesis

The leucomycin aglycone is assembled by a modular Type I PKS. While the complete gene cluster for leucomycin biosynthesis from S. kitasatoensis has not been fully detailed in the available literature, its organization can be inferred from the structure of the product and by comparison with the biosynthetic gene clusters of other 16-membered macrolides like niddamycin and chalcomycin.[3][4]

A Type I PKS consists of a series of modules, each responsible for one cycle of polyketide chain elongation. A typical module contains a set of enzymatic domains:

-

Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the acyl carrier protein.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

-

Ketosynthase (KS): Catalyzes the Claisen condensation between the growing chain and the extender unit.

-

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Optional domains that modify the β-keto group formed after each condensation, leading to hydroxyl, double bond, or saturated carbon-carbon bonds, respectively.

The synthesis of the leucomycin aglycone is initiated by a loading module that primes the PKS with a starter unit. The polyketide chain is then sequentially elongated and modified by the subsequent modules. The entire process is terminated by a Thioesterase (TE) domain, which catalyzes the release and cyclization of the completed polyketide chain to form the 16-membered macrolactone ring. The inhibition of leucomycin biosynthesis by cerulenin, a known inhibitor of the KS domain, provides strong evidence for this PKS-mediated pathway.[5]

Post-PKS Modifications

Following the formation of the macrolactone core, a series of tailoring reactions occur to produce the final, biologically active this compound. These post-PKS modifications include:

-

Hydroxylation: Specific carbon atoms on the macrolactone ring are hydroxylated by cytochrome P450 monooxygenases.

-

Glycosylation: Two deoxyhexose sugars, mycaminose and mycarose, are attached to the aglycone. This process is catalyzed by glycosyltransferases, which utilize nucleotide-activated sugar precursors.

-

Acylation: The hydroxyl groups of the sugar moieties are acylated. In the case of this compound, the mycarose moiety is acylated with an isovaleryl group, which is derived from L-leucine.

These modifications are critical for the antibiotic activity of leucomycins.

Quantitative Data on Leucomycin Production

The production of leucomycin is highly dependent on the fermentation conditions and the availability of precursors. The following table summarizes some of the reported quantitative data on the influence of precursors on kitasamycin (leucomycin) production by S. kitasatoensis.

| Precursor Added | Concentration | Effect on Titer | Predominant Analogs Produced | Reference |

| L-Leucine | - | 4-fold increase | A1/A3 (isovaleryl) | [1][2] |

| L-Valine | - | 2-fold increase | A4/A5 (butyryl) | [1][2] |

| Sodium Acetate | 0.15% | 6.2% increase | Not specified | |

| Ethyl Acetate | 0.48% | 21% increase in 15-L fermentor | A5 component increased by 5.1% |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Precursor Feeding Experiment

Objective: To investigate the effect of precursor supplementation on the production and composition of the leucomycin complex.

Materials:

-

Streptomyces kitasatoensis strain

-

Seed and production fermentation media

-

Precursor solutions (e.g., L-leucine, L-valine, sodium acetate, ethyl acetate), filter-sterilized

-

Shake flasks

-

Incubator shaker

-

HPLC system for analysis

Protocol:

-

Prepare the seed culture by inoculating a suitable seed medium with spores or mycelia of S. kitasatoensis and incubating at 28-30°C with shaking for 48-72 hours.

-

Inoculate the production medium in shake flasks with the seed culture (e.g., 5-10% v/v).

-

Add the filter-sterilized precursor solution to the production cultures at the beginning of the fermentation or at a specific time point during growth. A range of precursor concentrations should be tested. A control culture without precursor addition must be included.

-

Incubate the production cultures at 28-30°C with shaking for 7-10 days.

-

At regular intervals, withdraw samples from the cultures for analysis.

-

Extract the leucomycin complex from the culture broth. Adjust the pH of the broth to 8.0-9.0 and extract with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate extract to dryness and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

-

Analyze the extracted samples by HPLC to quantify the total leucomycin titer and the relative abundance of the different leucomycin components.

HPLC Analysis of Leucomycin Complex

Objective: To separate and quantify the components of the leucomycin complex.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity or equivalent

-

Column: Diamonsil C18 (250 mm × 4.6 mm, 5 µm particle size)

-

Mobile Phase: 0.1 M ammonium acetate : methanol : acetonitrile (40:55:5, v/v/v)

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 231 nm

-

Column Temperature: 60°C

Protocol:

-

Prepare standard solutions of leucomycin complex of known concentrations in the mobile phase.

-

Prepare the extracted samples as described in the precursor feeding experiment.

-

Inject the standards and samples onto the HPLC system.

-

Identify the peaks corresponding to the different leucomycin components based on their retention times compared to the standards.

-

Quantify the concentration of each component by integrating the peak area and comparing it to the calibration curve generated from the standards.

Gene Disruption in Streptomyces kitasatoensis

Objective: To inactivate a putative gene in the leucomycin biosynthetic cluster to confirm its function. This protocol is a general guideline and may require optimization for S. kitasatoensis.

Materials:

-

Streptomyces kitasatoensis strain

-

Escherichia coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

-

CRISPR/Cas9-based gene editing plasmid for Streptomyces (e.g., pCRISPomyces-2)

-

Oligonucleotides for constructing the guide RNA (gRNA) and homology arms

-

Appropriate growth media and antibiotics for E. coli and Streptomyces selection

-

Materials for protoplast formation and transformation or intergeneric conjugation

Protocol (based on CRISPR/Cas9):

-

Design gRNA and Homology Arms: Design a specific gRNA targeting the gene of interest. Design 1-2 kb homology arms flanking the target gene for homologous recombination.

-

Construct the Gene Editing Plasmid: Clone the gRNA sequence and the homology arms into the CRISPR/Cas9 vector.

-

Transform E. coli: Introduce the final construct into the donor E. coli strain.

-

Intergeneric Conjugation: Conjugate the E. coli donor strain with S. kitasatoensis. Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants containing the plasmid.

-

Select for Double Crossover Mutants: Screen the exconjugants for the desired gene disruption event. This often involves a second selection or screening step to identify colonies that have lost the plasmid but retained the genomic modification.

-

Verify the Mutant: Confirm the gene disruption by PCR analysis of the genomic DNA from the putative mutants and by Southern blotting.

-

Phenotypic Analysis: Ferment the confirmed mutant strain and analyze its culture extract by HPLC to confirm the loss of leucomycin production or the accumulation of a biosynthetic intermediate.

Conclusion

The biosynthesis of this compound is a complex and fascinating process that exemplifies the metabolic capabilities of Streptomyces. The modular nature of the Type I PKS, combined with the array of post-PKS tailoring enzymes, provides a flexible platform for the generation of a diverse family of macrolide antibiotics. A thorough understanding of this pathway, from the supply of precursors to the final enzymatic modifications, is essential for harnessing its potential for the production of novel and improved therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to further investigate and engineer the biosynthesis of this compound and other valuable natural products. Future work to fully sequence and annotate the leucomycin biosynthetic gene cluster will undoubtedly provide deeper insights and open up new avenues for metabolic engineering.

References

In-Depth Technical Guide: Antibacterial Spectrum of Leucomycin V Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the antibacterial spectrum of Leucomycin V, a macrolide antibiotic, with a specific focus on its activity against Gram-positive bacteria. This document summarizes key quantitative data, outlines experimental methodologies for determining antibacterial susceptibility, and presents visual representations of relevant biological and experimental workflows.

Core Concepts: this compound and its Mechanism of Action

This compound is a member of the macrolide class of antibiotics, which are characterized by a large macrocyclic lactone ring.[1][2][3] Like other macrolides, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome, which ultimately prevents the elongation of the polypeptide chain.[1][2][3] This mechanism of action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria, but can be bactericidal at higher concentrations. This compound has demonstrated a strong antibacterial effect against Gram-positive bacteria.[1][2]

Quantitative Analysis of Antibacterial Spectrum

The in vitro activity of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the antibiotic that prevents visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of this compound (also known as Kitasamycin) against various clinically relevant Gram-positive bacteria.

| Gram-Positive Bacterium | Number of Isolates | Penicillin G Susceptibility | This compound (Kitasamycin) MIC (µg/mL) |

| Streptococcus pyogenes | Not Specified | Not Applicable | All isolates inhibited by 0.39[4][5] |

| Streptococcus pneumoniae (formerly Diplococcus pneumoniae) | Not Specified | Not Applicable | All isolates inhibited by 1.56[4][5] |

| Staphylococcus aureus | Not Specified | Sensitive | 98% of isolates inhibited by 1.56[4][5] |

| Staphylococcus aureus | Not Specified | Resistant | 99% of isolates inhibited by 1.56[4][5] |

Experimental Protocols for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a critical procedure in assessing the susceptibility of bacteria to antimicrobial agents. The following is a detailed methodology for a standard broth microdilution assay, a common method for determining MIC values.

Principle

The broth microdilution method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic at which no growth is observed.

Materials

-

This compound powder

-

Appropriate solvent for this compound (e.g., ethanol or DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure

-

Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of this compound by dissolving a known weight of the antibiotic powder in a small volume of a suitable solvent. Further dilute the stock solution in CAMHB to the desired starting concentration.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the starting concentration of this compound to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second well to the third, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculum Preparation:

-

From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of Microtiter Plate: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Mechanism of Action of Macrolide Antibiotics

Caption: Mechanism of action of this compound.

Experimental Workflow for Broth Microdilution MIC Assay

Caption: Broth microdilution MIC assay workflow.

References

- 1. CAS 1392-21-8: kitasamycin | CymitQuimica [cymitquimica.com]

- 2. What is Kitasamycin used for? [synapse.patsnap.com]

- 3. Leucomycin A3 | 16846-24-5 | AL24876 | Biosynth [biosynth.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. <i>in vitro</i> ACTIVITY OF KITASAMYCIN AGAINST GRAM-POSITIVE COCCI | CiNii Research [cir.nii.ac.jp]

Methodological & Application

Application Note: Extraction and Purification of Leucomycin V from Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leucomycin V is a macrolide antibiotic produced by microbial fermentation, typically by strains of Streptomyces kitasatoensis or Streptomyces hygroscopicus[1]. It is part of the larger Leucomycin complex (also known as Kitasamycin), which includes several structurally related components[2]. As a potent antibiotic with strong activity against Gram-positive bacteria, effective extraction and purification are critical for research and development[3]. This document provides detailed protocols for the recovery and purification of this compound from fermentation broth, covering initial extraction, chromatographic separation, and final crystallization.

Overall Workflow

The process begins with the separation of microbial biomass from the fermentation broth, followed by the extraction of the active compounds. Subsequent purification steps involving chromatography are employed to isolate this compound from other components and impurities. The final step involves crystallization to obtain a high-purity product.

References

In Vitro Susceptibility Testing of Leucomycin V: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin V is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] Like other macrolides, it is primarily effective against Gram-positive bacteria.[2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This document provides detailed protocols for determining the in vitro susceptibility of clinically relevant bacteria to this compound, guidance on interpreting the results, and a summary of available activity data.

Given the limited availability of specific CLSI or EUCAST breakpoints for this compound, this document also references data for the closely related macrolide, josamycin, and general macrolide susceptibility testing standards to provide a comprehensive framework for researchers.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, as a macrolide antibiotic, targets the bacterial ribosome, a critical component of protein synthesis. Specifically, it binds to the 23S rRNA component of the 50S ribosomal subunit, near the peptidyl transferase center and the entrance to the peptide exit tunnel. This binding interferes with the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.

Caption: Mechanism of action of this compound.

Experimental Protocols for In Vitro Susceptibility Testing

Standardized methods for determining the Minimum Inhibitory Concentration (MIC) are crucial for assessing the in vitro activity of an antibiotic. The following are detailed protocols for broth microdilution, agar dilution, and disk diffusion methods, adapted for this compound testing.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., ethanol, methanol, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Protocol Workflow:

Caption: Broth microdilution workflow.

Detailed Steps:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 10 µL of the standardized bacterial suspension to each well (except the sterility control).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

Materials:

-

This compound powder and solvent

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

Protocol Workflow:

Caption: Agar dilution workflow.

Detailed Steps:

-

Preparation of Antibiotic-Containing Plates:

-

Prepare serial twofold dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.

-

Add 2 mL of each antibiotic dilution to 18 mL of molten MHA (cooled to 45-50°C). Mix well and pour into sterile petri dishes.

-

Include a control plate with no antibiotic.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate the prepared agar plates with approximately 1-2 µL of the bacterial suspension (delivering about 10⁴ CFU per spot) using a multipoint replicator.

-

Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria.

Quantitative Data Summary

Due to the limited availability of specific in vitro susceptibility data for this compound, data for the structurally and functionally similar 16-membered macrolide, josamycin, is presented below as a proxy.

Table 1: In Vitro Activity of Josamycin against Staphylococcus aureus

| Statistic | MIC (µg/mL) | Reference |

| MIC for 57% of erythromycin-resistant strains | 2 | [3] |

| MIC for 96% of isolates | ≤ 1.56 | [4] |

| Resistance Rate | 16.3% | [5] |

Table 2: In Vitro Activity of Josamycin against Streptococcus pneumoniae

| Statistic | MIC (µg/mL) | Reference |

| MIC Range | Comparable to erythromycin and clindamycin | [6] |

| MIC₅₀ | 0.25 | [7] |

| MIC₉₀ | 32 | [7] |

| Resistance Rate | >20% | [5] |

Table 3: In Vitro Activity of Kitasamycin (Leucomycin) against Various Gram-Positive Cocci

| Organism | Concentration (µg/mL) inhibiting all or most isolates | Reference |

| Streptococcus pyogenes | 0.39 | [8] |

| Diplococcus pneumoniae (now Streptococcus pneumoniae) | 1.56 | [8] |

| Penicillin-sensitive Staphylococcus aureus | 1.56 (98% inhibited) | [8] |

| Penicillin-resistant Staphylococcus aureus | 1.56 (99% inhibited) | [8] |

Interpretive Criteria

As of November 2025, there are no specific this compound breakpoints provided by major international standards committees like CLSI and EUCAST. However, a German standard (DIN 58940) has suggested tentative breakpoints for 15 µg macrolide disks against Gram-positive strains, which may serve as a reference:

-

Susceptible: Inhibition zone diameter ≥ 26 mm (corresponding to an MIC of ≤ 2 mg/L)[9]

-

Resistant: Inhibition zone diameter ≤ 21 mm[9]

For research purposes, it is recommended to compare the MIC values of this compound with those of other macrolides for which breakpoints are established, such as erythromycin or clarithromycin, to infer potential susceptibility.

Conclusion

The protocols outlined in this document provide a framework for the in vitro susceptibility testing of this compound. While specific interpretive criteria from major standards organizations are lacking, the provided methodologies and proxy data for related compounds offer valuable guidance for researchers and drug development professionals. Consistent application of these standardized methods will contribute to a better understanding of the in vitro activity of this compound and its potential clinical utility. Further studies are warranted to establish definitive MIC distributions and clinical breakpoints for this antibiotic.

References

- 1. This compound | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In-vitro antimicrobial activity of new antimicrobial agents against Streptococcus pneumoniae and potential resistance mechanisms: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Josamycin and rosamicin: in vitro comparisons with erythromycin and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actividad comparada in vitro de la josamicina sobre Staphylococcus aureus, Streptococcus pneumoniae y Streptococcus pyogenes. - Dialnet [dialnet.unirioja.es]

- 6. In vitro activity of josamycin against aerobic gram-positive cocci and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of macrolides against Streptococcus pneumoniae and Streptococcus pyogenes in the Russian Federation: “Status praesens” [agris.fao.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Analysis of Leucomycin V

These application notes provide a comprehensive guide for the quantitative analysis of Leucomycin V and its related substances in bulk drugs and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] It exhibits broad-spectrum antibacterial activity.[2] Accurate and reliable analytical methods are crucial for the quantification of this compound and its impurities to ensure the safety and efficacy of pharmaceutical products. This document outlines a validated HPLC-UV method for this purpose. An alternative HPLC-Charged Aerosol Detection (CAD) method has also been developed and can be used for the quantification of related substances, especially in the absence of reference standards.[3][4]

Analytical Method: HPLC-UV

This section details the validated HPLC-UV method for the quantitative analysis of this compound and its impurities.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound and its related substances.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) in a gradient elution mode. |

| Gradient | To be optimized for optimal separation. A typical starting point is a linear gradient from 20% to 60% acetonitrile over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 232 nm |

| Injection Volume | 20 µL |

Method Validation Summary

The HPLC-UV method has been validated according to ICH guidelines, demonstrating good precision, reproducibility, and linearity.[3][4]

| Validation Parameter | Result |

| Linearity (R²) | > 0.9999[3][4] |

| Limit of Detection (LOD) | 0.3 µg/mL[3][4] |

| Limit of Quantitation (LOQ) | 0.5 µg/mL[3][4] |

| Recovery | 92.9% – 101.5%[3][4] |

| Precision (RSD) | < 2.0%[3][4] |

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation

-

Potassium Dihydrogen Phosphate Buffer (0.05 M): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 4.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phase components before use.

3.1.2. Standard Solution Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.1.3. Sample Solution Preparation

-

This compound Bulk Drug: Accurately weigh about 25 mg of the this compound bulk drug sample and prepare a 1000 µg/mL solution as described for the standard stock solution.

-

This compound Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add about 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Centrifuge a portion of the solution at 4000 rpm for 10 minutes and use the supernatant for analysis.

HPLC System Setup and Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the absence of interfering peaks.

-